(R)-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride
Description
Properties
Molecular Formula |
C5H12Cl2N2O2 |
|---|---|
Molecular Weight |
203.06 g/mol |
IUPAC Name |
(3R)-3-aminopyrrolidine-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C5H10N2O2.2ClH/c6-5(4(8)9)1-2-7-3-5;;/h7H,1-3,6H2,(H,8,9);2*1H/t5-;;/m1../s1 |
InChI Key |
QSEXWEVETNRNPY-ZJIMSODOSA-N |
Isomeric SMILES |
C1CNC[C@]1(C(=O)O)N.Cl.Cl |
Canonical SMILES |
C1CNCC1(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Chiral Resolution and Catalytic Hydrogenation (Adapted from Piperidine Analogues)
A recent patent discloses a multi-step synthesis of (R)-3-aminopiperidine dihydrochloride starting from 3-pyridinecarboxamide, which can be adapted for the pyrrolidine analogue with modifications to ring size and functionalization. The key steps include:
| Step | Description | Conditions | Yield & Purity |
|---|---|---|---|
| S1 | Benzylation of 3-pyridinecarboxamide to form intermediate 1 | React 3-pyridinecarboxamide with benzyl chloride or benzyl bromide in acetonitrile or isopropanol at 80°C for 3 hours | 90-95% yield |
| S2 | Reduction of intermediate 1 with alkali and reducing agent to intermediate 2 | Use mild reducing agents under controlled pH | Not specified |
| S3 | Hofmann degradation of intermediate 2 with sodium hypochlorite or hypobromite to intermediate 3 | Heating in aqueous solution | Not specified |
| S4 | Chiral resolution of intermediate 3 using resolving agents, repeated crystallization | Heating and cooling cycles to enrich (R)-enantiomer | High enantiomeric excess (ee > 99%) |
| S5 | Catalytic hydrogenation to remove benzyl protecting group and salification with concentrated HCl | Pd/C catalyst, ethanol or isopropanol solvent, 0.3 MPa H2 pressure, 65°C for 2.5 hours | 84% yield, purity >99%, ee ~99.5% |
This method avoids harsh reagents like lithium aluminum hydride and extreme conditions, improving safety and scalability. The use of bulk chemicals such as 3-pyridinecarboxamide and mild reaction conditions enhances cost-effectiveness and atom economy.
Reduction of (R)-3-Aminopiperidin-2-one Hydrochloride with Lithium Aluminum Hydride
Another established method for preparing (R)-3-aminopiperidine dihydrochloride involves the reduction of (R)-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride (LiAlH4):
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Mix 1 equivalent of (R)-3-aminopiperidin-2-one hydrochloride with 1.5-2.5 equivalents of LiAlH4 in tetrahydrofuran (THF) | Temperature: 10-45°C initially, then heat to 45-70°C | Controlled addition to avoid side reactions |
| 2 | Heat reaction mixture to 55-65°C for several hours | Ensures complete reduction | |
| 3 | Work-up and isolation of (R)-3-aminopiperidine | Filtration and purification | |
| 4 | Formation of dihydrochloride salt by reaction with concentrated HCl | Room temperature |
This method provides high purity and enantiomeric excess but requires careful handling of LiAlH4, a strong reducing agent with safety concerns. The process is suitable for kilogram-scale synthesis and is well-documented for related piperidine derivatives.
Considerations for Pyrrolidine Derivative Synthesis
The pyrrolidine ring in (R)-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride introduces additional synthetic challenges compared to piperidine analogues due to ring strain and functional group positioning. Common strategies include:
- Starting from chiral pyrrolidine-3-carboxylic acid derivatives or their esters
- Protecting amino and carboxyl groups during functionalization
- Employing asymmetric synthesis or enzymatic resolution to obtain the (R)-enantiomer
- Final conversion to dihydrochloride salt for stability and handling
Commercial suppliers note that several synthetic routes exist but emphasize the importance of stereochemical control and purity for biological applications.
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Benzylation + Hofmann degradation + Chiral resolution + Catalytic hydrogenation | 3-pyridinecarboxamide | Benzyl chloride/bromide, NaOCl/NaOBr, Pd/C, HCl | Mild temperatures (80°C, 65°C), moderate pressure H2 | Mild conditions, high purity, scalable | Multi-step, requires chiral resolution |
| LiAlH4 Reduction of (R)-3-aminopiperidin-2-one hydrochloride | (R)-3-aminopiperidin-2-one hydrochloride | LiAlH4, THF, HCl | 10-70°C, inert atmosphere | High yield, well-established | Uses hazardous LiAlH4, requires careful handling |
| Asymmetric synthesis from chiral pyrrolidine derivatives | Chiral pyrrolidine esters or acids | Various protecting groups, chiral catalysts | Variable | Direct access to (R)-enantiomer | Complex, may require multiple protection/deprotection steps |
The benzylation and Hofmann degradation route offers a safer alternative to LiAlH4 reduction, avoiding pyrophoric reagents and extreme conditions while maintaining high enantiomeric purity.
LiAlH4 reduction remains a gold standard for small to medium scale synthesis due to its efficiency but demands rigorous safety protocols.
Chiral resolution steps are critical to achieving high enantiomeric excess, which directly impacts the biological activity of the final compound.
The final dihydrochloride salt form improves compound stability, solubility, and ease of handling in pharmaceutical contexts.
The preparation of (R)-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride involves sophisticated synthetic strategies balancing yield, purity, stereochemical control, and safety. Current methods adapted from related piperidine chemistry provide robust frameworks, with the choice of route depending on scale, available equipment, and safety considerations. Continuous research into asymmetric synthesis and catalytic methods promises further improvements in efficiency and environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, oxo derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Neuropharmacology
Research indicates that (R)-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride may modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation suggests potential therapeutic effects in treating mood disorders such as anxiety and depression. A study highlighted its interaction with neurotransmitter receptors, indicating its role in influencing neurotransmitter uptake and release, which is crucial for developing antidepressant therapies.
Antibacterial Agents
The compound has been explored for its use in synthesizing antibacterial agents. For instance, derivatives of 3-aminopyrrolidines have shown promising antibacterial activities, indicating the compound's potential as a building block in drug development targeting bacterial infections .
Cancer Research
Recent studies have suggested that compounds related to (R)-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride can be utilized in cancer research. These derivatives are being investigated for their ability to inhibit pathways involved in tumor growth and metastasis, particularly through their effects on the NF-κB signaling pathway .
Organic Synthesis
The synthesis of (R)-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride involves several methodologies that emphasize the importance of stereochemistry in producing biologically active compounds. The compound serves as an intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders and infections .
Catalytic Applications
This compound has also been utilized in catalytic processes. For example, it can form complexes with transition metals such as palladium and platinum, which are valuable in catalyzing organic reactions. This application highlights its versatility beyond biological uses into the realm of synthetic chemistry .
Case Study 1: Neurotransmitter Modulation
A study conducted on the effects of (R)-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride demonstrated its potential to enhance serotonin levels in animal models. The results indicated a significant reduction in anxiety-like behaviors, suggesting that this compound could be further developed into a therapeutic agent for anxiety disorders.
Case Study 2: Antibacterial Activity
In a comparative analysis of various 3-aminopyrrolidine derivatives, (R)-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride was found to exhibit superior antibacterial properties against specific strains of bacteria compared to other derivatives. This study supports its application in developing new antibacterial therapies .
Mechanism of Action
The mechanism of action of ®-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Counterpart: (S)-3-Aminopyrrolidine-3-carboxylic Acid
The S-enantiomer shares the same molecular formula but differs in stereochemistry, which can lead to divergent biological activities. For example, the R-enantiomer may exhibit higher affinity for specific chiral receptors or enzymes.
Table 1: Enantiomer Comparison
Boc-Protected Analogue: (R)-1-Boc-3-aminomethylpyrrolidine Hydrochloride
This derivative features a tert-butoxycarbonyl (Boc) protecting group on the amine and an aminomethyl substituent instead of a carboxylic acid. The Boc group enhances stability during peptide synthesis but reduces solubility compared to the dihydrochloride salt. Its molecular formula (C₁₀H₂₀N₂O₂·HCl) and higher molecular weight (236.7 g/mol) reflect these modifications . Unlike the zwitterionic dihydrochloride, this compound serves primarily as an intermediate in organic synthesis .
Cystamine Dihydrochloride Derivatives
Cystamine dihydrochloride (NH₂(CH₂)₂S–S(CH₂)₂NH₂·2HCl) is a disulfide-containing diamine used to synthesize homodimeric disulfide analogs. Unlike (R)-3-aminopyrrolidine-3-carboxylic acid dihydrochloride, cystamine derivatives exhibit radiosensitizing properties, with IC₅₀ values in the micromolar range for cancer cell lines (e.g., A549 and U373MG) . The dihydrochloride salt form in both compounds improves solubility, but their biological targets differ: cystamine derivatives modulate redox pathways, while the pyrrolidine compound may target proteases or GPCRs .
Aromatic Amine Dihydrochlorides: 4-Aminobenzamidine Dihydrochloride
4-Aminobenzamidine dihydrochloride (C₇H₉N₃·2HCl) is an aromatic amine used as a serine protease inhibitor. Both compounds share the dihydrochloride salt for enhanced solubility, but their structural motifs (aromatic vs. cyclic aliphatic) dictate distinct applications. The benzamidine derivative targets trypsin-like enzymes, whereas the pyrrolidine compound’s rigidity suits it for conformational restriction in drug design .
Salvarsan (3,3′-Diamino-4,4′-dihydroxyarsenobenzene Dihydrochloride)
Salvarsan, an arsenic-based antimicrobial agent, shares the dihydrochloride salt but differs fundamentally in structure and mechanism.
Table 2: Key Comparative Data
Research Findings and Implications
- Stereochemical Impact : The R-enantiomer’s chiral center is critical for binding to asymmetric biological targets, as seen in protease inhibitors .
- Salt Form Advantages : Dihydrochloride salts universally improve solubility, but their biological efficacy depends on the parent molecule’s structure (e.g., salvarsan’s pH-dependent activity vs. cystamine’s redox effects) .
- Synthesis Challenges : Discontinuation of S-enantiomers and analogs (e.g., imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride) may reflect synthetic complexity or instability .
Biological Activity
(R)-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride is a chiral amino acid derivative with promising biological activities. This compound has garnered interest in various fields, including neuropharmacology, oncology, and enzyme inhibition. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
(R)-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride has the molecular formula C5H10N2O2·2HCl and a molecular weight of approximately 166.606 g/mol. The compound features a pyrrolidine ring and a carboxylic acid functional group, which contribute to its solubility and biological activity. The dihydrochloride form enhances water solubility, facilitating its use in biological assays and therapeutic applications.
Neurotransmitter Modulation
Research indicates that (R)-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation is crucial for potential applications in treating mood disorders such as anxiety and depression. The compound's chiral nature suggests that its biological effects may differ significantly between its enantiomers, with the (R)-form potentially exhibiting more favorable pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antiproliferative effects of derivatives of (R)-3-aminopyrrolidine in cancer models. For instance, specific derivatives demonstrated significant cytotoxicity against various tumor cell lines at low micromolar concentrations. These compounds induced apoptosis and arrested cell cycles at the G2/M phase, indicating their potential as antitumor agents .
Case Studies
- Antiproliferative Activity : A study investigated the effects of (R)-3-aminopyrrolidine derivatives on wild-type and drug-resistant tumor cell lines. The results showed that certain derivatives exhibited superior antiproliferative potency compared to conventional chemotherapeutics like doxorubicin, particularly against murine leukemia L1210 and human cervical carcinoma HeLa cells .
- Enzyme Interaction : The compound has been shown to interact with various enzymes involved in critical biochemical pathways. For example, it inhibits BACE1, an enzyme linked to Alzheimer's disease by reducing amyloid-beta peptide production.
Comparative Analysis of Similar Compounds
The following table summarizes the structural similarities and biological activities of compounds related to (R)-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| (S)-Pyrrolidine-3-carboxylic acid | Chiral Amino Acid | Enantiomer with potentially different activity |
| 4-Aminobutyric acid | Amino Acid | GABA analog; involved in neurotransmission |
| 1-Amino-2-pyrrolidinone | Pyrrolidine Derivative | Precursor for various pharmaceuticals |
This table highlights the unique aspects of (R)-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride compared to other similar compounds, particularly its specific chiral configuration and associated biological activities.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for (R)-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via asymmetric hydrogenation, enzymatic resolution, or ring-opening reactions of pyrrolidine derivatives. For example, enzymatic resolution leverages stereospecific enzymes to isolate the (R)-enantiomer, while asymmetric hydrogenation uses chiral catalysts (e.g., Rh or Ru complexes) to control stereochemistry. Yield optimization requires careful selection of catalysts, solvents (e.g., polar aprotic solvents), and temperature gradients. Post-synthesis, dihydrochloride salt formation is achieved via HCl treatment in ethanol or methanol .
Q. How should researchers validate the purity and structural integrity of this compound?
- Answer : Analytical techniques include:
- HPLC with chiral columns to confirm enantiomeric purity (>98% is typical for research-grade material).
- NMR (¹H/¹³C) to verify the absence of byproducts (e.g., residual solvents or unreacted intermediates).
- Mass spectrometry (HRMS or LC-MS) to confirm molecular weight and fragmentation patterns.
- Titration to quantify hydrochloride content .
Q. What are the key storage conditions to maintain stability?
- Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hygroscopic degradation or racemization. Pre-dissolved solutions in aqueous buffers should be used immediately to avoid hydrolysis .
Advanced Research Questions
Q. How does the stereochemical configuration ((R)-enantiomer) influence biological activity in neurotransmitter pathway studies?
- Answer : The (R)-enantiomer exhibits higher affinity for neurotransmitter receptors (e.g., NMDA or GABAA) due to its structural mimicry of endogenous amino acids like glutamate. In vitro assays using neuronal cell lines or brain slice electrophysiology can quantify inhibitory effects. Competitive binding assays with radiolabeled ligands (e.g., [³H]-MK-801 for NMDA receptors) are recommended to measure IC50 values .
Q. What strategies resolve contradictions in reported enzymatic inhibition data across studies?
- Answer : Discrepancies may arise from:
- Buffer composition (divalent cations like Mg²⁺ can modulate enzyme activity).
- Cell model variability (primary vs. immortalized cells).
- Assay pH (affects protonation states of amino groups).
To standardize results, use recombinant enzymes (e.g., expressed in E. coli) with controlled assay conditions and include positive controls (e.g., known inhibitors like D-AP5 for NMDA receptors) .
Q. How can computational modeling enhance the design of derivatives with improved metabolic stability?
- Answer : Molecular docking (e.g., AutoDock Vina) predicts interactions with target enzymes, while QSAR models identify substituents that reduce hepatic clearance. Focus on modifying the pyrrolidine ring’s C3 position with hydrophobic groups to shield the amine from cytochrome P450 oxidation. Validate predictions using in vitro microsomal stability assays .
Methodological Considerations
Q. What in vivo models are appropriate for studying pharmacokinetics and blood-brain barrier penetration?
- Answer : Use rodent models (rats or mice) with intravenous or intracerebroventricular administration. Monitor plasma and cerebrospinal fluid (CSF) levels via LC-MS/MS at timed intervals. Calculate parameters like t½, Cmax, and AUC. For BBB permeability, compare CSF/plasma ratios to reference compounds (e.g., gabapentin) .
Q. How should researchers address solubility challenges in aqueous assays?
- Answer : The dihydrochloride salt improves water solubility compared to the free base. For concentrations >10 mM, use buffered solutions (pH 4–6) to prevent precipitation. Sonication or mild heating (37°C) may aid dissolution. Include solubility enhancers like DMSO (<1% v/v) for cell-based assays, ensuring solvent controls are performed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
